molecular formula C9H14O3 B8372456 ethyl 3,6-dihydro-2H-pyran-4-ylacetate

ethyl 3,6-dihydro-2H-pyran-4-ylacetate

Cat. No.: B8372456
M. Wt: 170.21 g/mol
InChI Key: JGQJGDWUASZIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6-dihydro-2H-pyran-4-ylacetate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3H,2,4-7H2,1H3

InChI Key

JGQJGDWUASZIAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

55% Sodium hydride (2.6 g) was suspended in dimethoxyethane (150 ml). Ethyl diethylphosphonoacetate (9.6 ml) was added dropwise under nitrogen atmosphere under ice-cooling over five minutes, and the mixture was stirred at the same temperature for 45 minutes. A solution of tetrahydro-4H-pyran-4-one (4.0 g) in dimethoxyethane (10 ml) was added dropwise thereto over five minutes. The mixture was stirred at room temperature for 10 minutes and then heated under reflux for one hour. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compounds ethyl tetrahydro-4H-pyran-4-ylideneacetate (1.7 g) and ethyl 3,6-dihydro-2H-pyran-4-ylacetate (2.2 g) both as colorless oils.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.